3-Cyclopropyl-3-phenylpropan-1-amine
Overview
Description
3-Cyclopropyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C12H17N. It is a member of the phenylpropylamine class, characterized by a phenyl group attached to a propan-1-amine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-phenylpropan-1-amine typically involves the reaction of cyclopropylmethyl bromide with phenylpropan-1-amine under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Health and safety considerations are crucial during its industrial use to ensure worker safety and minimize environmental risks.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenated compounds, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-Cyclopropyl-3-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. For example, it may interfere with quorum sensing in bacteria, thereby affecting bacterial communication and pathogenicity .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: This compound shares a similar phenylpropylamine structure but lacks the cyclopropyl group.
Cyclopropylamine: This compound contains a cyclopropyl group attached to an amine but lacks the phenyl group. It is used in the synthesis of various organic compounds.
Uniqueness
3-Cyclopropyl-3-phenylpropan-1-amine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions. The phenyl group enhances its ability to interact with aromatic systems, making it a valuable tool in the study of molecular interactions and drug development .
Properties
IUPAC Name |
3-cyclopropyl-3-phenylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-9-8-12(11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBBHONRMGNKFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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